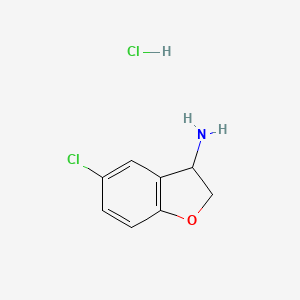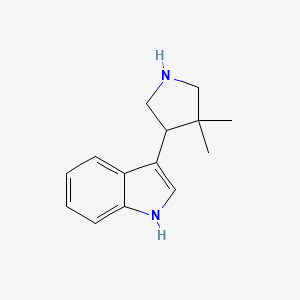
3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole
Descripción general
Descripción
3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole (DMIPI) is a synthetic indole compound that has been studied for its potential applications in scientific research. It has been used in various experiments due to its unique properties, such as its ability to react with other molecules to form more complex structures. DMIPI has been used in the synthesis of various compounds, including pharmaceuticals, and has shown promise in research applications.
Aplicaciones Científicas De Investigación
3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole has been used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, including antipsychotics, antidepressants, and anticonvulsants. It has also been used in the synthesis of other compounds, such as dyes, pigments, and fragrances. In addition, 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole has been used in the study of enzyme kinetics and the development of new drugs.
Mecanismo De Acción
3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole is an indole compound, which means that it is capable of forming hydrogen bonds with other molecules. These hydrogen bonds allow 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole to interact with other molecules, such as proteins and enzymes, and to form more complex structures. This ability gives 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole the potential to be used in research applications, such as drug development.
Efectos Bioquímicos Y Fisiológicos
3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole has been studied for its potential biochemical and physiological effects. In studies on animals, 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole has been found to have anticonvulsant, anxiolytic, and antidepressant properties. It has also been found to have anti-inflammatory and analgesic effects. In addition, 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole has been found to have a protective effect on the liver and to reduce the risk of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole has several advantages for use in laboratory experiments. It is easy to synthesize, and it can be used in a variety of reactions. In addition, it is relatively stable, and it has the potential to form more complex structures. However, 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole also has some limitations. It is not very soluble in water, and it can be toxic at high concentrations.
Direcciones Futuras
There are several future directions that could be explored with 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole. One potential direction is the study of its effects on neurological disorders, such as Alzheimer’s and Parkinson’s disease. Another potential direction is the development of new drugs based on 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole. In addition, 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole could be studied for its potential applications in the field of biotechnology. Finally, 3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole could be studied for its potential effects on cancer cells.
Propiedades
IUPAC Name |
3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-14(2)9-15-8-12(14)11-7-16-13-6-4-3-5-10(11)13/h3-7,12,15-16H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLUFJPOMVFTNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1C2=CNC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4-dimethylpyrrolidin-3-yl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1489321.png)
![5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1489322.png)
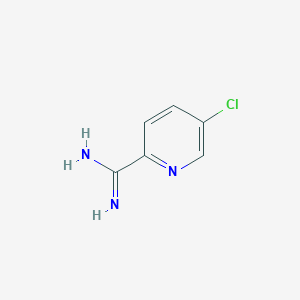

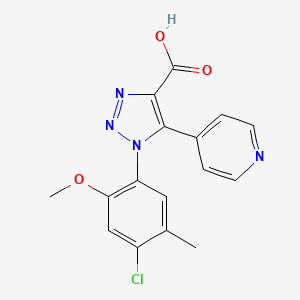

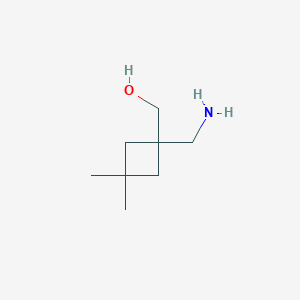

![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1489334.png)
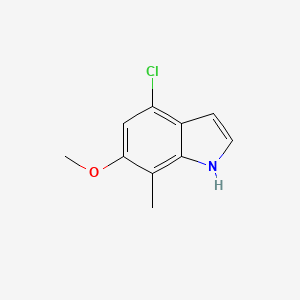
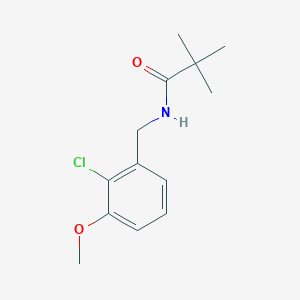
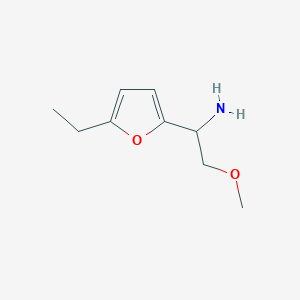
![6-[4-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1489342.png)
